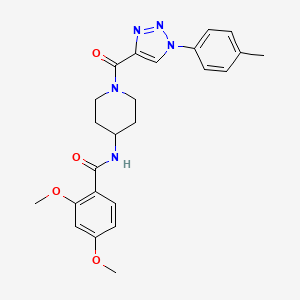

2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O4/c1-16-4-6-18(7-5-16)29-15-21(26-27-29)24(31)28-12-10-17(11-13-28)25-23(30)20-9-8-19(32-2)14-22(20)33-3/h4-9,14-15,17H,10-13H2,1-3H3,(H,25,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBOFBJSCNGLHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide generally involves multi-step organic reactions. The typical procedure starts with the formation of the p-tolyl-1,2,3-triazole moiety via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The next steps involve the functionalization of this triazole intermediate with benzamide and piperidine through amide bond formation and subsequent substitutions.

Industrial Production Methods: In industrial settings, the synthesis would be optimized for scalability, cost-efficiency, and yield. This could involve automated reaction setups, bulk handling of reagents, and stringent purification steps to ensure the high purity of the final product. Continuous flow chemistry might be employed for better control over reaction conditions and improved safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo several types of chemical reactions, including:

Oxidation: Typically with agents like potassium permanganate or hydrogen peroxide.

Reduction: Using agents such as lithium aluminum hydride.

Substitution: Via nucleophilic or electrophilic substitutions, depending on the functional groups present.

Common Reagents and Conditions: Common reagents include copper(I) iodide for CuAAC reactions, strong acids or bases for hydrolysis or condensation reactions, and transition metal catalysts for complex organic transformations. Conditions such as temperature control, solvent choice, and reaction time are crucial for optimizing these reactions.

Major Products Formed: The primary products of these reactions will vary but may include derivatives where one or more functional groups on the benzamide, triazole, or piperidine rings have been modified. These transformations could enhance the compound's biological or chemical properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in oncology. The incorporation of the triazole ring in the structure of 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide enhances its interaction with biological targets involved in cancer progression. Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antimicrobial Properties

The 1,2,3-triazole scaffold has been recognized for its antimicrobial activities. Several studies have reported that triazole derivatives can inhibit the growth of bacteria and fungi. The specific compound may exhibit broad-spectrum antimicrobial activity due to the synergistic effects of its triazole and piperidine components .

Neuropharmacological Effects

The piperidine segment of the compound is associated with neuropharmacological activities. Compounds containing piperidine rings have been studied for their potential as anxiolytics and antidepressants. Therefore, it is plausible that this compound may exhibit similar effects, warranting further investigation into its neuropharmacological profile .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The final product can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency. |

| Study 2 | Antimicrobial Properties | Showed effective inhibition against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MIC) were determined. |

| Study 3 | Neuropharmacology | Preliminary behavioral tests indicated anxiolytic effects in rodent models; further studies are needed for validation. |

Mechanism of Action

The mechanism of action for 2,4-dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions could inhibit or modify the activity of the target, impacting biological pathways and cellular functions. The exact pathways and targets would depend on the specific context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, as identified in the provided evidence:

Key Structural and Functional Insights

Triazole vs. Non-Triazole Analogs: The target compound and its triazole-containing analogs (e.g., ) leverage the triazole ring’s rigidity and capacity for π-π stacking, which can enhance binding to aromatic residues in biological targets. In contrast, non-triazole analogs (e.g., ) prioritize piperidinyl modifications for solubility or metabolic stability.

Halogen vs.

Piperidinyl Modifications :

- The 1-(p-tolyl-triazole-carbonyl)piperidine in the target compound introduces steric bulk, which may restrict conformational flexibility compared to simpler piperidinyl derivatives (e.g., 4-fluorobenzyl in ).

Biological Activity

2,4-Dimethoxy-N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a synthetic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of p-tolyl azide with various carbonyl compounds under copper-catalyzed conditions. This method is part of the "click chemistry" approach that facilitates the formation of triazoles through a 1,3-dipolar cycloaddition reaction.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance:

- In vitro Studies : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria. Studies indicate that these compounds can inhibit the growth of Staphylococcus aureus and Pseudomonas aeruginosa , suggesting potential as antibacterial agents .

Cytotoxicity and Anticancer Activity

Triazole derivatives have also been evaluated for their cytotoxic effects on cancer cell lines:

- Case Studies : A study evaluated the cytotoxicity of various triazole compounds against human cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Some studies suggest that triazoles can inhibit enzymes involved in cell proliferation and survival pathways.

Toxicity Evaluation

Toxicity assessments are crucial for determining the safety profile of new compounds. In studies conducted on related triazole compounds:

- EC50 Values : The effective concentration (EC50) values were found to be greater than 100%, indicating low toxicity levels . This suggests that these compounds could be safe for further development as therapeutic agents.

Data Summary

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including:

- Triazole formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core .

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the piperidine and benzamide moieties .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency, while TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) monitors progress .

Q. Critical parameters :

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of analytical techniques:

- NMR spectroscopy :

- HPLC-MS : Purity >95% (C18 column, acetonitrile/water gradient) and molecular ion peak matching theoretical mass (±0.5 Da) .

Q. What strategies are effective for assessing solubility and formulation stability?

- Solubility screening : Test in PBS (pH 7.4), DMSO, and ethanol at 25°C. Data shows moderate solubility in DMSO (>10 mg/mL) but poor aqueous solubility (<0.1 mg/mL) .

- Stability assays :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?

- Modify substituents :

- Assay design :

Q. What methodologies are recommended for evaluating target engagement in cellular models?

- Fluorescence polarization : Track compound binding to fluorescently labeled proteins (e.g., KD determination) .

- Western blotting : Measure downstream signaling proteins (e.g., phosphorylation levels) after treatment .

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. knockout cells .

Q. How can metabolic stability and CYP450 interactions be assessed?

- Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH; measure half-life (t½) and intrinsic clearance (Clint) .

- Example t½ = 45 min in HLM suggests moderate metabolic stability.

- CYP inhibition : Use luminescent substrates (e.g., CYP3A4 inhibition IC₅₀ > 10 µM indicates low risk) .

Q. What computational tools aid in predicting binding modes and off-target effects?

- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target proteins (e.g., PD-L1 or kinases) to predict binding poses .

- Machine learning (QSAR models) : Train models on datasets of similar compounds to predict ADMET properties .

- Off-target screening : SwissTargetPrediction or SEA databases identify potential secondary targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.